molecular formula C11H20N2O2 B570613 Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 885270-86-0

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B570613
CAS No.: 885270-86-0
M. Wt: 212.293
InChI Key: BGUYAMZPJMTFRU-UHFFFAOYSA-N
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Description

tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CAS: 885270-86-0) is a spirocyclic amine derivative widely utilized as a synthetic intermediate in pharmaceutical and chemical research. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . Key physical properties include:

  • Boiling point: 301.3°C at 760 mmHg
  • Density: 1.1 g/cm³
  • Refractive index: 1.521
  • Storage: Requires refrigeration (2–8°C) under nitrogen protection .

The compound’s spirocyclic architecture—a fused azetidine-pyrrolidine system—confers conformational rigidity, making it valuable for designing bioactive molecules. It is frequently employed in coupling reactions, such as Buchwald-Hartwig aminations, to synthesize antimalarial candidates and kinase inhibitors .

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUYAMZPJMTFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676488
Record name tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-86-0
Record name tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diazaspiro[3.4]octane, N6-BOC protected
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Preparation Methods

Cyclization via Hydrazide and Methyl Isothiocyanate

A widely adopted laboratory-scale method involves the cyclization of hydrazide precursors with methyl isothiocyanate. The process begins with the formation of a thiourea intermediate, which undergoes base-mediated cyclization. Raney nickel catalyzes the final spirocyclic ring closure, yielding the target compound with a purity ≥95%. Key steps include:

  • Thiourea Formation : Hydrazide reacts with methyl isothiocyanate in dichloromethane at 0–5°C for 2 hours.

  • Cyclization : The intermediate is treated with sodium hydroxide (1M) under reflux (80°C, 6 hours).

  • Catalytic Hydrogenation : Raney nickel facilitates spirocyclization under hydrogen gas (3 atm, 50°C, 12 hours).

Optimization Challenges :

  • Excess methyl isothiocyanate leads to byproducts, necessitating stoichiometric precision.

  • Prolonged hydrogenation risks over-reduction, requiring careful monitoring via thin-layer chromatography (TLC).

Oxidative Spirocyclization with Sodium Periodate

A patent-published method (CN105017268A) utilizes sodium periodate (NaIO₄) and sodium bisulfite (NaHSO₃) in acetonitrile/water (3:1 v/v) to achieve oxidative spirocyclization . Temperature significantly impacts yield:

Temperature (°C)Reaction Time (hours)Yield (%)
251220
501242
801260

Procedure :

  • Oxidation : A mixture of precursor (120 g) and NaIO₄ (130 g) in acetonitrile/water is treated with NaHSO₃ (130 g) at 80°C.

  • Workup : The reaction is quenched with Na₂S₂O₃, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) .

Advantages :

  • Avoids transition-metal catalysts, reducing cost and toxicity.

  • Scalable to kilogram quantities with consistent purity (≥97%) .

Industrial-Scale Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance efficiency. A patent (EP3995495A1) details a two-step process:

  • Azetidine Ring Formation : tert-Butyl carbamate reacts with 1,3-dibromopropane in tetrahydrofuran (THF) at −78°C, catalyzed by lithium diisopropylamide (LDA).

  • Spirocyclization : The intermediate undergoes palladium-catalyzed coupling (Pd(OAc)₂, Xantphos ligand) under microwave irradiation (120°C, 30 minutes) .

Key Metrics :

  • Throughput : 500 g/hour in pilot-scale reactors.

  • Purity : 99.5% by HPLC, minimizing post-synthesis purification .

Solvent-Free Mechanochemical Synthesis

Emerging methodologies leverage ball milling for solvent-free spirocyclization. A mixture of tert-butyl carbamate, 1,4-dibromobutane, and potassium carbonate is milled (30 Hz, 4 hours) to directly form the spirocyclic product.

Benefits :

  • Eliminates volatile organic solvents, aligning with green chemistry principles.

  • Achieves 85% yield with a 15:1 diastereomeric ratio (dr).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Hydrazide Cyclization7095Moderate1,200
NaIO₄ Oxidation6097High900
Continuous Flow9099.5Very High700
Mechanochemical8598Low1,500

Insights :

  • Continuous flow synthesis offers superior scalability and cost-efficiency for industrial applications .

  • Mechanochemical methods, while environmentally favorable, remain limited by throughput.

Reaction Mechanism and Stereochemical Control

The spirocenter’s stereochemistry is dictated by the cyclization step. In NaIO₄-mediated reactions, the transition state favors exo-trig cyclization, producing the (2S,6R) diastereomer as the major product (dr 4:1) . Chiral auxiliaries (e.g., Evans oxazolidinones) can enhance enantioselectivity to >99% ee but increase synthetic complexity.

Troubleshooting Common Synthesis Issues

Low Yield :

  • Cause : Incomplete oxidation or premature quenching.

  • Solution : Monitor reaction progress via LC-MS and optimize NaIO₄ stoichiometry .

Impurity Formation :

  • Cause : Residual palladium catalysts in flow synthesis.

  • Solution : Post-reaction treatment with SiliaMetS® scavengers reduces Pd content to <5 ppm .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate serves as a versatile reagent in organic synthesis. It is particularly valuable for:

  • Synthesis of Spirocyclic Compounds : Used as a building block for more complex molecules.
  • Formation of Pharmaceutical Intermediates : Essential in the development of drug candidates.

Biology

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Properties : Studies have shown its effectiveness against various pathogens.
  • Anticancer Activity : It is involved in the synthesis of derivatives that act as inhibitors of cancer-related pathways.

Medicine

In the medical field, this compound is being investigated for:

  • Therapeutic Applications : Its derivatives are explored as potential drugs targeting metabolic disorders and cancer.
  • Pharmaceutical Development : Used in creating compounds that inhibit specific enzymes such as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK).

Case Studies

  • MCH-1R Antagonists Development :
    • This compound is utilized in synthesizing spirodiamine-diarylketoxime derivatives that act as antagonists for the melanin-concentrating hormone receptor (MCH-1R). These compounds have shown potential in modulating energy balance and feeding behavior, making them candidates for obesity treatment .
  • Inhibition of NAMPT and ROCK :
    • The compound is involved in synthesizing dihydroisoindolecarboxamide derivatives that inhibit NAMPT and ROCK, both crucial targets in cancer therapy . These inhibitors can affect cellular metabolism and cytoskeletal dynamics, providing avenues for cancer treatment strategies.

Mechanism of Action

The mechanism of action of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of the target molecule. This compound may act as an inhibitor or activator, depending on the specific application and target .

Comparison with Similar Compounds

tert-Butyl 6-Benzyl-2,6-Diazaspiro[3.4]octane-2-carboxylate (CAS: 1352926-14-7)

  • Structural difference : A benzyl substituent at position 6 replaces the tert-butyl group at position 2.
  • Applications : Used in asymmetric synthesis but restricted to laboratory research due to combustion hazards (toxic fumes) .
  • Safety : Requires alcohol-resistant foam for firefighting, unlike the parent compound .

tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate Oxalate (CAS: 1227382-01-5)

  • Structural difference : Smaller spiro system (3.3 vs. 3.4), reducing ring strain and altering conformational flexibility.
  • Similarity : Structural similarity score of 0.91 compared to the target compound .
  • Applications : Less common in drug discovery but used in rigid polymer backbones (e.g., polyamides) .

cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole (CAS: 250275-15-1)

  • Structural difference: Bicyclic (non-spiro) pyrrolo-pyrrolidine system with a tert-butyloxycarbonyl (Boc) group.
  • Similarity: Structural similarity score of 1.00, yet divergent applications due to non-spiro geometry .

Physicochemical Properties

Compound CAS Molecular Weight Boiling Point (°C) Density (g/cm³) Solubility
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate 885270-86-0 212.29 301.3 1.10 Organic solvents
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate 1352926-14-7 317.40 N/A N/A THF, DCM
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate 1227382-01-5 316.33 N/A N/A Aqueous acidic

Key observations :

  • The benzyl derivative’s higher molecular weight (317.40 ) reduces volatility compared to the parent compound .
  • Oxalate salts (e.g., CAS 1227382-01-5) enhance aqueous solubility but require acidic conditions .

This compound

  • Microwave-assisted synthesis: Reacted with 1-(4-cyanobenzyl)-1H-benzo[d]imidazol-2-amine under microwaves (6 minutes, 55% yield) to generate antimalarial intermediates .
  • Palladium-catalyzed coupling : Used with methyl 5-bromopicolinate to form biaryl derivatives (e.g., kinase inhibitors) .

Derivatives with Bioactive Substituents

  • Compound 56c: Incorporates a 4-cyanobenzyl-benzoimidazole group (molecular weight: 418.2), achieving 98% purity via LC-MS .
  • Compound 99 : Features a piperidin-1-yl ethylbenzoyl group (molecular weight: ~600), synthesized in 85% yield for antimalarial studies .

Biological Activity

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CAS Number: 1359655-84-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that is prevalent in many bioactive molecules. Its molecular formula is C13H22N2O6C_{13}H_{22}N_{2}O_{6}, with a molecular weight of approximately 302.32 g/mol. The presence of the tert-butyl group contributes to its stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis.

This compound acts primarily as an inhibitor for several key enzymes and receptors:

  • Ketohexokinase (KHK) : Inhibiting KHK affects fructose metabolism, which is crucial for energy production in cells.
  • Nicotinamide Phosphoribosyltransferase (NAMPT) : This enzyme plays a role in NAD+ biosynthesis; inhibition can impact cellular metabolism and survival.
  • Rho-associated Protein Kinase (ROCK) : Inhibition of ROCK influences cell motility and shape, which is essential in various physiological processes including cancer metastasis.

The interaction with these targets can lead to significant alterations in metabolic pathways, potentially offering therapeutic benefits in conditions such as diabetes and cancer .

Biological Activities

Research has shown that derivatives of this compound exhibit a range of biological activities:

  • Antitubercular Activity : A study evaluated compounds derived from the diazaspiro core against Mycobacterium tuberculosis, revealing promising minimum inhibitory concentrations (MIC). For instance, some derivatives demonstrated MIC values as low as 0.016 μg/mL .
  • Cancer Treatment Potential : Compounds based on this scaffold have been identified as inhibitors of menin-MLL1 interactions, which are significant in certain types of leukemia .
  • Enzyme Inhibition : As mentioned earlier, its role as an inhibitor for KHK and NAMPT positions it as a candidate for addressing metabolic disorders .

Case Study 1: Antitubercular Activity

In a recent study published in Molecules, researchers synthesized various nitrofuran carboxamide derivatives from the diazaspiro core and tested them against the drug-sensitive strain of Mycobacterium tuberculosis H37Rv using the resazurin microtiter plate assay (REMA). The results indicated that certain compounds exhibited potent antitubercular activity with low MIC values, highlighting the potential for further development into therapeutic agents .

Case Study 2: Cancer Inhibition

Another study focused on the synthesis of inhibitors targeting the menin-MLL1 interaction pathway. The diazaspiro scaffold was utilized to create compounds that showed efficacy in disrupting this interaction, suggesting a novel approach to cancer therapy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Effect Reference
AntitubercularMycobacterium tuberculosisMIC as low as 0.016 μg/mL
Cancer TreatmentMenin-MLL1Inhibitory effect on cancer cells
Metabolic RegulationKHK/NAMPTAlters glucose metabolism

Q & A

Q. How can computational modeling guide reaction optimization?

  • Methodological Answer :
  • DFT Calculations : Simulate transition states for key steps (e.g., tert-butyl group deprotection) to identify energy barriers .
  • Molecular Docking : Predict binding affinity of spiro derivatives to target proteins (e.g., kinases) to prioritize synthetic targets .

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